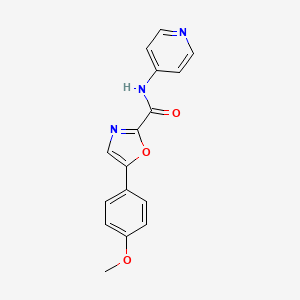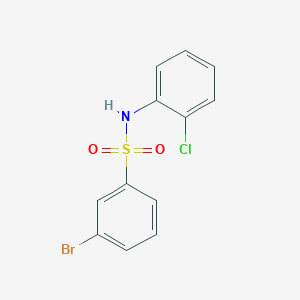
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide is a complex organic compound that falls under the category of quinazolinone derivatives. Quinazolinones are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide typically begins with the preparation of the quinazolinone core. The synthetic route often involves the following steps:
Formation of the Quinazolinone Core: : Starting from 2-amino-benzoic acid, the first step is the formation of 2,4-dioxo-1,2-dihydroquinazoline through a cyclization reaction.
Bromination: : Introduction of the bromine atom at the 6-position of the quinazolinone core using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Butanamide Addition:
Methoxybenzyl Group Addition: : Finally, the N-substitution with the 4-methoxybenzyl group is carried out, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may employ similar synthetic routes but are optimized for large-scale yields. This includes the use of continuous flow reactors and automated synthesizers to streamline the process and ensure consistency and high purity.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative cleavage, particularly at the quinazolinone ring.
Reduction: : Reduction reactions may target the bromine atom or the carbonyl groups within the molecule.
Substitution: : The methoxy group or the bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or peracids.
Reduction: : Involves reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizes reagents like sodium methoxide or Grignard reagents.
Major Products Formed
The reactions typically yield products where specific functional groups have been modified, leading to derivatives with potentially different biological activities.
科学的研究の応用
Chemistry
The compound is studied for its reactivity and as a building block for synthesizing more complex molecules.
Biology
Its biological activity is under investigation for potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Preclinical studies may explore its efficacy in treating certain diseases due to its interaction with biological targets.
Industry
In the chemical industry, it may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which this compound exerts its effects typically involves its interaction with specific molecular targets such as enzymes or receptors. This can lead to inhibition or modulation of biological pathways, contributing to its observed effects.
類似化合物との比較
Similar Compounds
4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the bromine and methoxybenzyl groups.
6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide: : Similar structure with slight modifications.
Uniqueness
The presence of the bromine atom and the methoxybenzyl group in 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methoxybenzyl)butanamide distinguishes it from other quinazolinone derivatives, potentially offering unique biological activities and reactivity profiles.
特性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-28-15-7-4-13(5-8-15)12-22-18(25)3-2-10-24-19(26)16-11-14(21)6-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBMNQSNUXFRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)
![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)
![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)



![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)


![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile](/img/new.no-structure.jpg)

